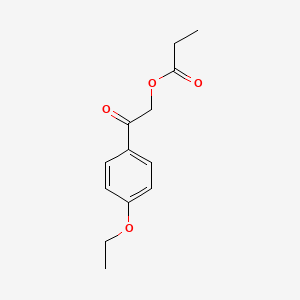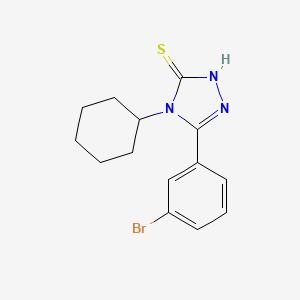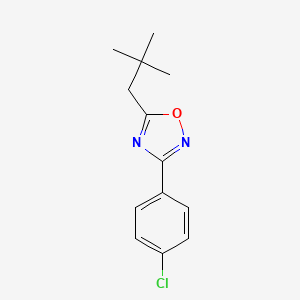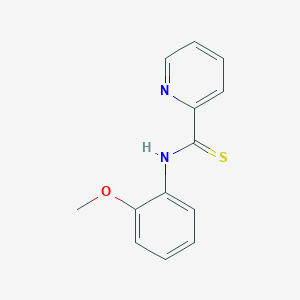
N-(2-methoxyphenyl)-2-pyridinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-pyridinecarbothioamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a thioamide derivative that has been synthesized through various methods, and its mechanism of action involves the inhibition of certain enzymes and receptors in the body.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-pyridinecarbothioamide involves the inhibition of certain enzymes and receptors in the body. N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer progression. N-(2-methoxyphenyl)-2-pyridinecarbothioamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and are overexpressed in various cancers. In addition, N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been reported to inhibit the activity of cannabinoid receptors, which play a role in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been reported to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In inflammation, N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can lead to the alleviation of symptoms associated with inflammatory diseases. In neurodegenerative diseases, N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been studied for its potential neuroprotective effects, as it can inhibit the formation of toxic protein aggregates that are associated with these diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2-pyridinecarbothioamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications in various scientific research fields. However, there are also limitations to using N-(2-methoxyphenyl)-2-pyridinecarbothioamide in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-2-pyridinecarbothioamide, including its potential use in combination with other drugs for cancer therapy, its application in the treatment of neurodegenerative diseases, and its potential as a therapeutic agent for other inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-methoxyphenyl)-2-pyridinecarbothioamide, as well as its potential toxicity and side effects. Overall, N-(2-methoxyphenyl)-2-pyridinecarbothioamide has significant potential for therapeutic applications in various scientific research fields, and further studies are needed to fully explore its potential.
Synthesis Methods
N-(2-methoxyphenyl)-2-pyridinecarbothioamide can be synthesized through various methods, including the reaction of 2-pyridinecarboxylic acid with thioamide, or the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the addition of 2-methoxyaniline. Another method involves the reaction of 2-pyridinecarboxylic acid with thiosemicarbazide, followed by the addition of 2-methoxybenzaldehyde. These synthesis methods have been reported in various scientific papers, and the yield and purity of N-(2-methoxyphenyl)-2-pyridinecarbothioamide can be optimized through different reaction conditions.
Scientific Research Applications
N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer therapy, inflammation, and neurodegenerative diseases. In cancer therapy, N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been reported to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors. In inflammation, N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been shown to reduce the production of inflammatory cytokines and chemokines, which can lead to the alleviation of symptoms associated with inflammatory diseases. In neurodegenerative diseases, N-(2-methoxyphenyl)-2-pyridinecarbothioamide has been studied for its potential neuroprotective effects, as it can inhibit the formation of toxic protein aggregates that are associated with these diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-16-12-8-3-2-6-10(12)15-13(17)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJNXOEQZSRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)pyridine-2-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

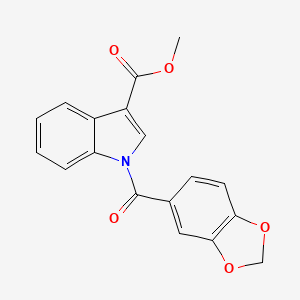
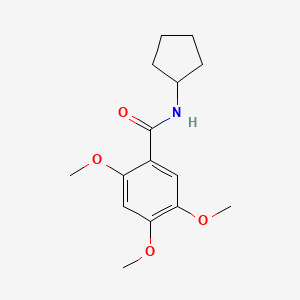
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)
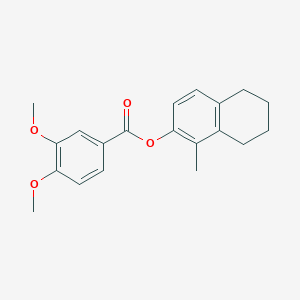
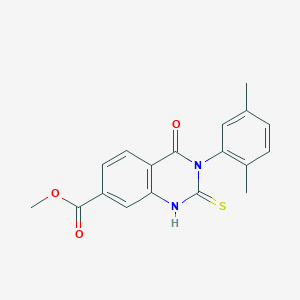
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)
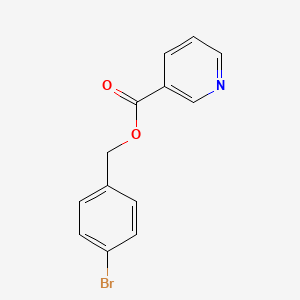
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
